BI-7273 is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the chromatin remodeling SWI/SNF complex. [] It serves as a chemical probe to investigate the function of BRD9 within the SWI/SNF complex and its role in oncogenesis. [] BI-7273 is not a medication and its use is limited to in vitro and in vivo research settings. []
The synthesis of BI-7273 involves multiple steps, beginning with the design of a new scaffold based on known BRD9 inhibitors. The compound was synthesized using various chemical reactions, including acylation and derivatization processes. Key methods include:
The synthesis process also involved evaluating the binding affinity of synthesized compounds through techniques like surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF).
The molecular structure of BI-7273 can be characterized by its unique scaffold, which includes a keto-indolizine core that facilitates its interaction with BRD9. Structural data reveal:
Crystallographic studies have provided insights into its three-dimensional conformation and how it interacts at the molecular level with BRD9.
BI-7273 undergoes various chemical reactions that enhance its efficacy as an inhibitor:
The mechanism of action for BI-7273 primarily involves its inhibition of BRD9's bromodomain function. By binding to the acetyl-lysine recognition site within BRD9, BI-7273 disrupts the interaction between BRD9 and acetylated histones or other acetylated proteins. This inhibition leads to altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells.
Key data points include:
BI-7273 displays several notable physical and chemical properties:
These properties are critical for assessing its potential as a therapeutic agent.
BI-7273 has several scientific applications, particularly in cancer research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2